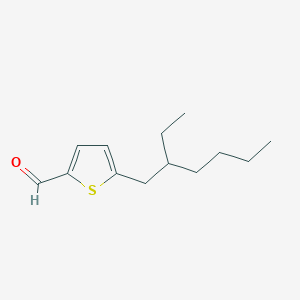

5-(2-Ethylhexyl)thiophene-2-carbaldehyde

Description

Significance of π-Conjugated Systems in Contemporary Chemistry and Materials Science

At the heart of many advanced organic materials lies the concept of π-conjugated systems. These are molecular structures characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across the molecule. This electron delocalization is not merely a structural feature; it is the source of the remarkable electronic and optical properties of these materials.

π-conjugated polymers and oligomers have been extensively investigated for their utility as active components in a variety of electronic devices. Their applications span organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The ability to tune their properties through chemical synthesis makes them particularly attractive for creating materials with specific functionalities.

Overview of Thiophene (B33073) Derivatives as Versatile Building Blocks

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental building block in the world of π-conjugated materials. researchgate.netjournalskuwait.org Its derivatives are prized for their chemical stability, and the sulfur atom's lone pair of electrons contributes to the π-system, enhancing its electron-donating capabilities. This inherent electronic nature makes thiophene an excellent component in materials designed for organic electronics.

The versatility of thiophene chemistry allows for the introduction of various functional groups at different positions on the ring. This functionalization is a powerful tool for fine-tuning the electronic properties, solubility, and solid-state packing of the resulting materials. For instance, attaching alkyl chains can improve solubility in organic solvents, a crucial aspect for solution-processable fabrication of devices. Thiophene and its derivatives are common monomers used in the synthesis of conductive polymers with wide-ranging applications in solar cells and photoelectric cells. journalskuwait.org

Research Context of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde in Academic Disciplines

Within the vast family of thiophene derivatives, this compound has carved out a specific and important niche, primarily in the field of materials science and polymer chemistry. Its structure is a strategic combination of two key features: a reactive aldehyde group and a solubilizing 2-ethylhexyl side chain.

The aldehyde group (-CHO) at the 2-position of the thiophene ring serves as a versatile chemical handle. It can participate in a variety of chemical reactions, making it an excellent starting point for the synthesis of more complex molecules and, notably, for polymerization. This reactivity is central to its role as a monomer in the creation of novel conjugated polymers.

The 2-ethylhexyl group is a branched alkyl chain that imparts excellent solubility to the molecule in common organic solvents. This is a critical feature for the synthesis and processing of polymers intended for use in organic electronic devices, where solution-based techniques like spin-coating and printing are often employed. The presence of this side chain helps to prevent the aggregation of polymer chains during synthesis and processing, leading to more uniform and higher-quality thin films.

Recent research has highlighted the use of thiophene derivatives with 2-ethylhexyl side chains in the development of high-performance donor polymers for organic solar cells. While direct academic studies solely focused on this compound are not abundant, its significance is evident from its use as a building block in the synthesis of more complex, high-performance materials. For example, the related structure, 2-Bromo-5-(2-ethylhexyl)thiophene, is recognized as a key compound in organic electronics, valued for its reactivity and electronic properties in semiconductors and polymer synthesis. sigmaaldrich.com

Furthermore, research into related compounds, such as 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates, has demonstrated that the 2-ethylhexylthiophene core can be a platform for developing materials with other functionalities, including antibacterial properties. mdpi.comnih.gov This suggests that while the primary focus of this compound is in materials science, the underlying chemical scaffold may have broader research applications.

Chemical Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C13H20OS |

|---|---|

Molecular Weight |

224.36 g/mol |

IUPAC Name |

5-(2-ethylhexyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C13H20OS/c1-3-5-6-11(4-2)9-12-7-8-13(10-14)15-12/h7-8,10-11H,3-6,9H2,1-2H3 |

InChI Key |

LATRVZULALXVCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)C=O |

Origin of Product |

United States |

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde is expected to reveal a series of signals corresponding to the distinct types of protons in its structure. Based on data from analogous compounds such as 3-(2-ethylhexyl)thiophene-2,5-dicarbaldehyde rsc.org and 5-methylthiophene-2-carboxaldehyde nih.gov, a detailed spectral interpretation can be inferred.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. chemicalbook.com The protons on the thiophene (B33073) ring are expected to manifest as two doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at the C3 position will likely resonate further downfield than the proton at the C4 position, with a characteristic coupling constant (J) of approximately 3-5 Hz, typical for cis-coupling in a five-membered aromatic ring.

The 2-ethylhexyl substituent will give rise to a more complex set of signals in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the thiophene ring are expected to appear as a doublet around δ 2.8 ppm. The methine proton (CH) of the ethylhexyl group would likely be a multiplet. The remaining methylene and methyl protons of the ethylhexyl chain will produce a series of overlapping multiplets in the δ 0.8-1.7 ppm range.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.8 - 10.0 | s |

| Thiophene H (position 3) | 7.6 - 7.8 | d |

| Thiophene H (position 4) | 7.0 - 7.2 | d |

| CH₂ (adjacent to thiophene) | ~2.8 | d |

| CH (ethylhexyl) | Multiplet | m |

| CH₂ and CH₃ (ethylhexyl) | 0.8 - 1.7 | m |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at approximately δ 182-185 ppm. The carbon atoms of the thiophene ring will resonate in the aromatic region (δ 120-150 ppm). Based on data for 5-methylthiophene-2-carboxaldehyde, the C2 and C5 carbons, being attached to the electron-withdrawing aldehyde and the electron-donating alkyl group respectively, will have distinct chemical shifts. chemicalbook.comymdb.ca The carbons of the 2-ethylhexyl group will appear in the upfield region of the spectrum (δ 10-40 ppm).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | 182 - 185 |

| C2 (thiophene) | ~145 |

| C5 (thiophene) | ~150 |

| C3 (thiophene) | ~135 |

| C4 (thiophene) | ~125 |

| 2-Ethylhexyl carbons | 10 - 40 |

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, with a molecular formula of C₁₃H₂₀OS, the expected monoisotopic mass is approximately 224.1235. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic losses of the ethylhexyl side chain and the formyl group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band is anticipated in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde. researchgate.net The presence of the thiophene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic region (around 1400-1600 cm⁻¹). The aliphatic C-H stretching vibrations of the ethylhexyl group will be observed as strong absorptions just below 3000 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (thiophene) | >3000 | Medium |

| C-H stretch (aliphatic) | <3000 | Strong |

| C=O stretch (aldehyde) | 1660 - 1680 | Strong |

| C=C stretch (thiophene) | 1400 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption maxima (λ_max). The thiophene ring in conjugation with the carbonyl group is expected to result in strong absorption in the UV region. For comparison, thiophene-2-carbaldehyde (B41791) exhibits absorption maxima around 260 nm and 285 nm. The presence of the electron-donating ethylhexyl group at the 5-position may cause a slight bathochromic (red) shift in these absorption bands. Analysis of related polymeric systems suggests that the electronic properties are influenced by the substitution on the thiophene ring. rsc.org

Advanced Morphological and Surface Characterization Techniques

Morphological and surface analyses are critical for evaluating the physical and chemical properties of the outermost layers of a material. For polymers and thin films derived from this compound, these techniques reveal details about film quality, surface features, and elemental distribution, which are paramount for applications in electronics and sensors.

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. In the context of materials derived from thiophene-based monomers, SEM is instrumental in visualizing the morphology of synthesized particles or the surface structure of polymer films. For instance, in the study of related thiophene-based materials, SEM analysis has been used to observe the size and shape of synthesized particles, revealing features such as deformation or reduction in size after mechanical processes like milling. beilstein-journals.org When combined with other techniques, it provides a comprehensive view of the material's physical structure. For example, SEM images of photocatalysts can show particle morphology at various magnifications, which is essential for understanding their active surface area. beilstein-journals.org

Atomic Force Microscopy (AFM) provides ultra-high-resolution, three-dimensional surface imaging at the nanoscale. beilstein-journals.org For polymers synthesized from this compound, AFM is invaluable for assessing the surface roughness, phase separation, and morphology of thin films, which significantly impact device performance. Studies on similar conjugated polymer films use AFM to track changes in microstructure following treatments like thermal annealing. researchgate.net For example, AFM height images of polymer films can reveal how different side chains or processing conditions affect the surface topography. researchgate.net The technique can confirm the formation of nanoparticles and provide data on their size and distribution. uminho.pt This level of detail is crucial for optimizing film deposition techniques and understanding the interface in multilayered devices. beilstein-journals.orghsbi.de

Table 1: Comparison of SEM and AFM for Morphological Analysis

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Principle | Scans the surface with a focused beam of electrons. | Scans the surface with a physical probe (cantilever with a sharp tip). |

| Information | Provides information on surface topography, composition, and morphology. beilstein-journals.org | Yields a 3D profile of the surface, providing data on roughness and texture. beilstein-journals.orgresearchgate.net |

| Resolution | Typically in the nanometer range. | Can achieve atomic or near-atomic resolution. |

| Environment | Requires high vacuum. | Can operate in air, liquid, or vacuum. |

| Application | Visualizing micro and nanoscale features of polymer films and particles. beilstein-journals.org | Assessing surface roughness and morphology of thin films for electronic devices. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. vot.plcarleton.edu XPS is used to analyze the outermost 5-10 nm of a sample. vot.pl For a compound like this compound and its corresponding polymers, XPS is essential for confirming the chemical integrity of the thiophene ring and identifying the chemical states of its constituent elements, particularly carbon and sulfur. aps.org

In the analysis of polythiophene derivatives, XPS spectra reveal the binding energies of core-level electrons. The C 1s and S 2p core-level spectra are of particular interest. Curve fitting of these spectra can distinguish between neutral and polarized (partially charged) carbon and sulfur atoms, providing insight into the charge distribution along the polymer backbone, which is fundamental to its conductive properties. aps.org Studies have shown that the binding energies for elements in layered structures are minimally affected by interlayer components, allowing for clear analysis of the primary material. mdpi.com

Table 2: Representative Binding Energies in Thiophene-Related Polymers from XPS Analysis

| Element/Orbital | Binding Energy (eV) | Significance |

|---|---|---|

| C 1s | ~285.0 | Ascribed to neutral carbon atoms in the polymer backbone. aps.org |

| S 2p | ~164.0 | Corresponds to neutral sulfur atoms in the thiophene ring. aps.org |

| O 1s | ~531.6 | Can be assigned to metal hydroxides or oxygen within specific functional groups. mdpi.com |

| Polarized Species | Shifted values | The presence of peaks at slightly different binding energies indicates charge transfer or doping. aps.org |

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX, EDS, or EDXA) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgvaccoat.com It is most often integrated with SEM, allowing for elemental mapping of the surface being imaged. rwth-aachen.de When an electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element. wikipedia.org

For materials containing this compound, EDX analysis would be used to confirm the presence and distribution of sulfur, a key component of the thiophene ring. It can also identify other elements present in a composite material or detect impurities. researchgate.net The technique provides qualitative and semi-quantitative data on the elemental composition of a specific point or area of the sample. mat-tech.com For instance, in magnetic nanocatalysts incorporating thiophene derivatives, EDX is used to comprehensively characterize the elemental composition of the catalyst. researchgate.net

Electrochemical Analysis Methods

Electrochemical analysis methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS), are vital for characterizing the redox properties of electroactive molecules like this compound. These techniques are particularly relevant for assessing the suitability of the compound as a monomer for conductive polymers or as a functional material in electrochemical sensors.

In a typical application, the compound would be used to modify an electrode, and its electrochemical response would be measured. For a related compound, 5-(2-phenylbenzo[b]thiophen-3-yl)furan-2-carbaldehyde, these methods were employed to develop a sensor for a cancer biomarker. researchgate.net The study utilized CV, DPV, and EIS to investigate the sensor's features, such as its linear range and limit of detection. researchgate.net

Cyclic voltammetry can determine the oxidation and reduction potentials of the monomer, providing insight into its electronic energy levels (HOMO/LUMO) and the electrochemical stability of the resulting polymer. The electrochemical behavior, such as the potential at which polymerization occurs and the reversibility of the doping/dedoping process, can be thoroughly investigated. This data is crucial for designing materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 3: Electrochemical Methods and Their Applications

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, electrochemical stability, polymerization potential. | Determines HOMO/LUMO energy levels and suitability as a monomer for conductive polymers. |

| Differential Pulse Voltammetry (DPV) | High sensitivity for quantitative analysis. | Used to determine the concentration and detection limits in sensor applications. researchgate.net |

| Square Wave Voltammetry (SWV) | Fast and sensitive detection of analytes. | Offers another highly sensitive method for quantification in electrochemical sensors. researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Information on the electrode-electrolyte interface, charge transfer resistance. | Characterizes the properties of the modified electrode surface in sensor development. researchgate.net |

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for studying the geometry, electronic properties, and reactivity of organic molecules.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 5-(2-Ethylhexyl)thiophene-2-carbaldehyde, geometry optimization would likely be performed using a functional such as B3LYP with a basis set like 6-311G(d,p). semanticscholar.org The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the thiophene (B33073) ring would remain largely planar, while the 2-ethylhexyl group, with its chiral center and alkyl chain, would adopt a staggered conformation to minimize steric hindrance. The orientation of the carbaldehyde group relative to the thiophene ring is also of interest, as it can influence conjugation and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound Note: These are hypothetical values based on typical DFT calculations for similar thiophene derivatives.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C (thiophene ring) | ~1.38 - 1.44 Å |

| C-S (thiophene ring) | ~1.72 Å |

| C-C (aldehyde to ring) | ~1.46 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These are hypothetical values based on typical DFT calculations for similar thiophene derivatives.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -2.0 to -2.5 |

Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, serves two main purposes. Firstly, it confirms that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. Secondly, it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, characteristic vibrational modes would include the C=O stretching of the carbaldehyde group, typically appearing as a strong band in the IR spectrum. Other significant vibrations would be the C-H stretching of the aromatic thiophene ring and the aliphatic ethylhexyl group, as well as the C-S stretching and ring deformation modes of the thiophene core. Comparing these predicted frequencies with experimental data, when available, can help validate the computational model.

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. rdd.edu.iq These parameters include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). semanticscholar.org

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A higher hardness indicates lower reactivity.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These parameters are calculated using the following equations: χ = -(E_HOMO + E_LUMO) / 2 η = (E_LUMO - E_HOMO) / 2 S = 1 / η ω = χ² / (2η)

Table 3: Predicted Global Reactivity Parameters for this compound Note: These are hypothetical values based on typical DFT calculations for similar thiophene derivatives.

| Parameter | Predicted Value |

|---|---|

| Electronegativity (χ) | ~3.75 - 4.25 eV |

| Chemical Hardness (η) | ~1.5 - 2.0 eV |

| Chemical Softness (S) | ~0.5 - 0.67 eV⁻¹ |

Molecular Dynamics Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For this compound, MD simulations could be used to study its behavior in a condensed phase, such as in a solvent or in an amorphous solid state. This is particularly relevant for understanding how these molecules would pack in a thin film, which is crucial for the performance of organic electronic devices. MD simulations can provide information on conformational changes, diffusion, and the formation of aggregates. ut.ac.ir

Computational Modeling of Intermolecular Interactions

The performance of organic electronic materials is highly dependent on the arrangement of molecules in the solid state and the intermolecular interactions between them. Computational modeling can be used to investigate these interactions, which are primarily of the van der Waals and electrostatic types. For this compound, key interactions would include π-π stacking between the thiophene rings of adjacent molecules and dipole-dipole interactions involving the polar carbaldehyde group. The 2-ethylhexyl chains would primarily engage in weaker van der Waals interactions and play a significant role in determining the intermolecular spacing and solubility. Understanding these interactions is vital for predicting the charge transport properties of the material. nih.gov

Applications in Advanced Functional Materials and Organic Electronics

Building Block for Conjugated Polymers and Oligomers

The compound serves as a foundational unit for constructing long-chain conjugated polymers and shorter-chain oligomers. These materials are defined by their alternating single and double bonds, which create a delocalized π-electron system along the polymer backbone, enabling the flow of electrical charge.

While thiophene-2-carbaldehyde (B41791) itself can be challenging to polymerize directly, its aldehyde group is readily converted into other functional groups more amenable to modern cross-coupling reactions. researchgate.netacs.org For instance, the aldehyde can be a precursor to a halogenated or stannylated thiophene (B33073) derivative. These modified monomers can then undergo polymerization through well-established methods like:

Stille Copolymerization: This method involves the coupling of an organostannane (stannyl) derivative with an organohalide, catalyzed by a palladium complex. It is a widely used technique for synthesizing donor-acceptor copolymers. thieme-connect.de

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide, also catalyzed by palladium. It is another cornerstone of C-C bond formation in polymer chemistry. nih.gov

Direct Arylation Polymerization (DArP): This is a more atom-economical approach that forms C-C bonds by coupling C-H bonds with C-Halide bonds, reducing the need for pre-functionalized monomers.

Acid-Catalyzed Polymerization: Direct polymerization of thiophene-2-carbaldehyde can be achieved using strong acids like hydrochloric acid, proceeding through an electrophilic addition mechanism involving the aldehyde group. journalskuwait.orgresearchgate.net

Furthermore, advanced techniques like Ni-catalyzed C-H functionalization polycondensation using reagents like the Knochel-Hauser base (TMPMgCl·LiCl) allow for the synthesis of highly regioregular polythiophenes at room temperature. rsc.org Regioregularity, or the specific orientation of side chains along the polymer backbone, is critical for achieving the ordered packing necessary for efficient charge transport. rsc.org

A dominant strategy in designing high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. thieme-connect.demdpi.com These polymers consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the backbone. This architecture leads to the formation of an intramolecular charge transfer (ICT) complex, which has profound effects on the material's optoelectronic properties.

Key principles in D-A copolymer design include:

Band Gap Tuning: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the band gap, can be precisely controlled by selecting appropriate donor and acceptor moieties. rsc.org A smaller band gap allows the polymer to absorb a broader range of the solar spectrum, which is crucial for solar cell applications.

Energy Level Alignment: The absolute energy levels of the HOMO and LUMO are critical for device function. In solar cells, the donor's HOMO level and the acceptor's LUMO level dictate the maximum achievable open-circuit voltage (Voc). acs.org

A monomer derived from 5-(2-Ethylhexyl)thiophene-2-carbaldehyde typically serves as the precursor to the donor unit in a D-A copolymer, owing to the electron-donating nature of the thiophene ring. rsc.orgthieme-connect.de This donor unit can be paired with a variety of strong electron-acceptor units, such as benzothiadiazole (BT), diketopyrrolopyrrole (DPP), or thieno[3,4-b]thiophene (B1596311) (TbT), to create low-band-gap polymers for photovoltaic applications. thieme-connect.demdpi.comacs.org

Table 1: Examples of Donor and Acceptor Units in D-A Copolymers

| Monomer Type | Examples | Role in Polymer |

| Donor | Thiophene, Carbazole, Benzodithiophene (BDT), Fluorene | Electron-rich units that donate electrons upon photoexcitation. |

| Acceptor | Benzothiadiazole (BT), Diketopyrrolopyrrole (DPP), Quinoxaline, Thieno[3,4-b]thiophene (TbT) | Electron-deficient units that pull electron density, narrowing the band gap. |

The non-conjugated side chains and the conjugated π-bridges are not merely passive components; they play a crucial role in determining the final properties of the polymer.

Impact of the 2-Ethylhexyl Side Chain: Alkyl side chains are essential for making conjugated polymers soluble in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating and printing. rsc.org The branched nature of the 2-ethylhexyl group is particularly effective at disrupting strong intermolecular packing, thereby enhancing solubility. mdpi.com However, this branching also influences the solid-state morphology of the polymer film.

Morphology Control: The size and shape of the side chains mediate the way polymer chains interact and arrange themselves in the solid state. mdpi.comrsc.org This affects the film's crystallinity and domain separation in polymer blends, which are critical for charge separation and transport.

Energy Level Modification: Studies on copolymers of 3-hexylthiophene (B156222) and 3-(2-ethylhexyl)thiophene (B58148) have shown that increasing the content of the branched ethylhexyl side chain leads to a decrease in the solid-state HOMO level. acs.orgfigshare.com This can directly increase the open-circuit voltage (Voc) in a solar cell. acs.org

Chirality and Ordering: Using a chiral (non-racemic) 2-ethylhexyl side chain can induce chiral ordering in polymer aggregates in solution and lead to more ordered film microstructures, which can influence device performance. rsc.org

Role of the Thiophene π-Bridge: The thiophene ring itself acts as a π-bridge or π-spacer. In D-A copolymers, π-bridges connect the donor and acceptor units, facilitating the electronic communication and intramolecular charge transfer between them. mdpi.com The choice of π-bridge can influence the planarity of the polymer backbone, with more planar structures generally leading to better intermolecular π-π stacking and higher charge carrier mobility. nih.gov

Component in Organic Photovoltaic (OPV) Devices and Polymer Solar Cells (PSCs)

The primary application for polymers derived from this compound is in the active layer of organic photovoltaic (OPV) devices, also known as polymer solar cells (PSCs). These devices convert sunlight into electricity and are built on the principle of a bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together. mdpi.com

In the vast majority of cases, polymers incorporating the 5-(2-ethylhexyl)thiophene unit function as the electron donor in the BHJ active layer. acs.orgresearchgate.net When the polymer absorbs a photon, it creates an exciton (B1674681) (a bound electron-hole pair). For electricity to be generated, this exciton must travel to the interface between the donor polymer and the electron acceptor material, where the electron is transferred to the acceptor and the hole remains on the donor.

The incorporation of branched 2-ethylhexyl side chains has been shown to be an effective strategy for optimizing donor polymers. A study on random copolymers demonstrated that increasing the 2-ethylhexyl content from 0% to 25% in a polythiophene backbone increased the device efficiency from 3.48% to 3.85%, primarily due to an enhanced open-circuit voltage (Voc) from 0.60 V to 0.69 V. acs.org

Table 2: Effect of 2-Ethylhexylthiophene (EHT) Content on P3HT Copolymer Solar Cell Performance

| Polymer Composition | HOMO Level (eV) | Voc (V) | Jsc (mA/cm²) | PCE (%) |

| P3HT (0% EHT) | -4.96 | 0.60 | 9.67 | 3.48 |

| P3HT₉₀-co-EHT₁₀ | -5.00 | 0.64 | 9.32 | 3.65 |

| P3HT₇₅-co-EHT₂₅ | -5.03 | 0.69 | 9.85 | 3.85 |

| P3HT₅₀-co-EHT₅₀ | -5.09 | 0.74 | 8.87 | 3.62 |

| Data sourced from a study using PC₆₁BM as the acceptor. acs.org |

While less common, thiophene-based building blocks can also be engineered into electron acceptor moieties. By attaching strongly electron-withdrawing groups, the electronic character of the thiophene unit can be inverted, making it suitable for use as an acceptor. rsc.org

For many years, fullerene derivatives like PC₆₁BM were the standard electron acceptors in PSCs. However, their limitations, such as weak light absorption and limited electronic tunability, have spurred the rapid development of non-fullerene acceptors (NFAs). acs.org

NFAs offer significant advantages, including strong and tunable light absorption and highly modifiable energy levels. researchgate.net The design of high-performance NFAs often involves an A-D-A or A-π-D-π-A structure, where a central electron-rich donor (D) core is flanked by electron-deficient acceptor (A) end-groups, sometimes connected by π-bridges.

The versatility of this compound makes it a valuable precursor for constructing these sophisticated NFA architectures. bohrium.com The thiophene unit can be incorporated as the central donor core, as a π-bridge, or even be modified to act as part of the acceptor end-group. rsc.orgresearchgate.net For example, a non-fullerene acceptor named F8-DPPTCN was developed with terminal thiophene-2-carbonitrile units, which contributed to a deep LUMO level of -3.65 eV, enabling a high Voc of 0.97 V when paired with a P3HT donor. rsc.org Similarly, propeller-shaped NFAs based on perylene (B46583) diimide (PDI) have been created using S/Se-fused thiophenes, achieving power conversion efficiencies over 7.6%. rsc.org

Sensitizers and Dyes for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) rely on a molecular sensitizer (B1316253) (dye) to absorb light. The most effective organic sensitizers often follow a Donor-π-Acceptor (D-π-A) design, and this compound is an ideal precursor for the "Donor-π" portion of such dyes.

In the D-π-A architecture, the thiophene ring of this compound acts as the electron-rich π-conjugated bridge (π). The aldehyde group (-CHO) is a versatile chemical handle that allows for the straightforward attachment of an electron-acceptor/anchoring group (A) through chemical reactions like Knoevenagel condensation. researchgate.net An electron-donating group (D) is typically attached at the 5-position of the thiophene ring, often replacing the 2-ethylhexyl group in the final dye structure or being part of a larger unit built from this position.

The 2-ethylhexyl group plays a crucial role during the synthesis and for the properties of the final dye, enhancing solubility and preventing the dye molecules from aggregating on the titanium dioxide (TiO₂) surface—a common issue that hampers DSSC performance. rsc.orgacs.org

Table 1: Conceptual Design of a D-π-A Dye from this compound

| Component | Function | Role of this compound |

| Donor (D) | Provides electrons upon light excitation. | The 5-position is the site for donor group attachment. |

| π-Bridge (π) | Facilitates charge transfer from D to A. | The thiophene ring serves as the π-bridge. |

| Acceptor (A) | Withdraws electrons and injects them into the TiO₂. | The carbaldehyde group is the reactive site to build the acceptor. |

| Side Chain | Ensures solubility and controls molecular packing. | The 2-ethylhexyl group provides these critical properties. |

Application in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

The semiconducting polymers derived from this compound are highly effective in charge-transporting applications like OFETs. A preeminent example is the polymer PBDB-T , which incorporates the 5-(2-ethylhexyl)thiophene moiety and has become a benchmark material in organic electronics. rsc.orgresearchgate.net

Research has demonstrated the fabrication of OFETs using PBDB-T, which show excellent performance characteristics. rsc.org When compared to the classic polymer P3HT, PBDB-T devices exhibit comparable or superior charge carrier mobility and on/off current ratios, but with significantly higher stability to oxidation when exposed to air, especially at elevated temperatures. rsc.org This makes polymers derived from this monomer a more robust alternative for stable electronic devices. rsc.org

Table 2: Comparative Performance of PBDB-T in OFETs

| Parameter | PBDB-T | P3HT (for comparison) |

| Average Mobility (cm² V⁻¹ s⁻¹) | 0.06 | Not specified, but used as benchmark |

| On/Off Current Ratio | 10⁴ | Not specified, but used as benchmark |

| Threshold Voltage | ~0 V | Not specified, but used as benchmark |

| Stability in Air | High stability, retains performance better over time. | Lower stability, performance degrades. |

| Data sourced from a study on drop-casted, bottom-gate, bottom-contact devices. rsc.org |

While less documented, the favorable semiconducting properties also make these materials candidates for use in OLEDs, potentially as components of the hole transport layers (HTLs) that facilitate the movement of positive charges within the device.

Supramolecular Assembly and Self-Organization in Soft Materials

Supramolecular assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Thiophene-based molecules functionalized with alkyl chains are masters of self-organization, and derivatives of this compound are no exception. rsc.orgrsc.org

The process is driven by an interplay between the π-π stacking of the flat, aromatic thiophene rings and the weaker van der Waals forces from the packing of the flexible 2-ethylhexyl side chains. uh.edunih.gov The specific geometry of the side chains is a determining factor in the final structure, with different substitution patterns leading to varied organizational motifs, from one-dimensional stacks to more complex crystalline or disordered arrangements. rsc.orgrsc.org This ability to form nanostructures like nanowires or 2-D crystals on surfaces makes these materials highly interesting for bottom-up fabrication of nanoelectronics. nih.gov

A molecular dyad is a structure where two distinct functional units are covalently linked. This concept is powerfully applied in the design of compatibilizers for organic solar cells. For instance, thiophene-C₆₀ dyads have been synthesized to improve the morphology of bulk-heterojunction active layers. princeton.edu

In this design, an oligothiophene block (which is miscible with the polymer donor, like P3HT) is linked to a fullerene C₆₀ block (which is miscible with the fullerene acceptor). This compound serves as an excellent starting material for the synthesis of the thiophene segment of such a dyad. Its aldehyde group can be chemically modified to create a linkage point for the second part of the dyad (the C₆₀), while the thiophene unit provides the necessary electronic properties and the ethylhexyl chain ensures processability. These dyads self-assemble at the interface between the donor and acceptor domains in a solar cell, reducing interfacial energy and preventing large-scale phase separation, which is critical for device stability and performance. princeton.edu

Structure Performance and Structure Property Relationship Studies

Correlating Molecular Architecture with Optoelectronic Behavior

The optoelectronic properties of thiophene-based materials are intrinsically linked to their molecular architecture. The introduction of substituents onto the thiophene (B33073) ring, such as the 2-ethylhexyl and carbaldehyde groups in 5-(2-Ethylhexyl)thiophene-2-carbaldehyde, significantly modulates the electronic energy levels, absorption characteristics, and charge transport capabilities of the resulting materials.

The thiophene ring itself is an electron-rich aromatic system that forms the basis of the π-conjugated backbone in many organic semiconductors. The electronic properties of this backbone can be finely tuned. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. In the case of this compound, the aldehyde group (-CHO) acts as an electron-withdrawing group, which tends to lower both the HOMO and LUMO energy levels, impacting the material's bandgap and its behavior in an electronic device.

The 2-ethylhexyl side chain, while primarily introduced to enhance solubility, also exerts a steric influence that can affect the planarity of the polymer backbone in the solid state. A more twisted backbone can lead to a decrease in effective conjugation, which in turn affects the absorption spectrum and charge mobility. The interplay between the electronic effects of the functional groups and the morphological effects of the side chains is a key area of research in the design of new organic electronic materials.

The table below summarizes the optoelectronic properties of two thiophene-based macrocycles, illustrating the effect of incorporating an acceptor unit.

| Compound | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| McT-1 (all-thiophene) | -5.1 | -3.0 | 2.1 |

| McT-2 (with benzothiadiazole acceptor) | -4.8 | -3.2 | 1.6 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

This data demonstrates that the inclusion of an acceptor moiety, akin to the role of the carbaldehyde group, can significantly reduce the bandgap of the material rsc.org.

Influence of Alkyl Chains on Solution Processability and Film Morphology

The attachment of flexible alkyl side chains to a rigid conjugated backbone is a widely adopted strategy to improve the solution processability of organic semiconductors. The 2-ethylhexyl group in this compound is a prime example of such a solubilizing group. This branched alkyl chain disrupts the strong intermolecular π-π stacking that would otherwise render the molecule insoluble, thereby enabling the use of solution-based deposition techniques like spin-coating and printing for device fabrication.

However, the role of the alkyl chain extends beyond simply enhancing solubility. The length, branching, and position of the side chains have a profound impact on the thin-film morphology, which is a critical determinant of device performance. The bulky nature of the 2-ethylhexyl group can influence the molecular packing in the solid state. While linear alkyl chains can promote more ordered, crystalline domains, branched chains like 2-ethylhexyl may lead to more amorphous films.

The morphology of the active layer, including the degree of crystallinity, the orientation of the polymer chains, and the phase separation in bulk heterojunction solar cells, directly affects charge transport. Well-ordered, crystalline regions can facilitate efficient charge hopping between adjacent molecules, leading to higher charge carrier mobilities. Conversely, a disordered morphology can create traps and hinder charge transport. Therefore, the choice of the alkyl side chain represents a trade-off between solubility and the desired solid-state morphology. Research has shown that even subtle changes in the alkyl chain can lead to significant variations in device performance. For instance, a comparison between iso-octyl and n-octyl side chains on a small molecule donor showed that the linear n-octyl chain led to better molecular stacking and higher power conversion efficiency in all-small-molecule organic solar cells acs.org.

The following table presents a comparison of device performance for two small molecule donors with different alkyl side chains when blended with the acceptor Y6.

| Small Molecule Donor | Alkyl Chain | Power Conversion Efficiency (%) |

| SM1-EH | iso-octyl | 8.42 |

| SM1-Oct | n-octyl | 11.73 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

These findings underscore the critical role of alkyl chain engineering in optimizing the performance of organic electronic devices acs.org.

Engineering of Conjugation Length and Electronic Properties

The electronic properties of conjugated materials are strongly dependent on the extent of π-electron delocalization, often referred to as the conjugation length. For oligomers and polymers based on thiophene, increasing the conjugation length generally leads to a decrease in the HOMO-LUMO gap. This is manifested as a red-shift in the absorption spectrum, meaning the material absorbs light at longer wavelengths.

The carbaldehyde group in this compound provides a reactive site for extending the conjugation length through various chemical reactions, such as Knoevenagel condensation or Wittig reactions. By reacting the aldehyde with other molecules containing active methylene (B1212753) groups or phosphonium ylides, it is possible to create longer conjugated systems with tailored electronic properties. This ability to post-functionalize the thiophene unit makes this compound a valuable intermediate in the synthesis of a wide range of organic electronic materials.

Studies on oligothiophenes have systematically investigated the relationship between the number of thiophene units and the electronic properties. As the number of repeating units increases, the optical bandgap decreases, eventually reaching a saturation point for very long chains. This trend is crucial for tuning the absorption profile of materials for photovoltaic applications to match the solar spectrum. Furthermore, the conjugation length also influences the charge transport properties, with longer effective conjugation lengths often leading to higher charge carrier mobilities. However, this is also coupled with the molecular packing and film morphology as discussed in the previous section.

The table below shows the effect of increasing conjugation length on the optical bandgap of fused-thiophene-based small molecules.

| Molecule | Conjugated Bridge | Absorption Max (nm) |

| 4 | thieno[2,3-b]thiophene | 523 |

| 5 | dithieno[3,2-b:2',3'-d]thiophene | 527 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The slight red-shift in the absorption maximum for molecule 5 is attributed to the extended π-conjugation of the bridging unit compared to molecule 4 mdpi.com.

Impact of Acceptor Strength on Charge Transfer and Device Efficiency

The concept of donor-acceptor (D-A) systems is a cornerstone of modern organic electronics. By combining electron-donating and electron-accepting moieties within the same molecule or in a blend, it is possible to facilitate intramolecular or intermolecular charge transfer upon photoexcitation. This process is fundamental to the operation of organic solar cells.

In the context of this compound, the thiophene ring acts as the electron donor, while the carbaldehyde group serves as an electron acceptor. The strength of the acceptor group plays a critical role in determining the energy of the charge-transfer state and the efficiency of charge separation. A stronger acceptor group will generally lead to a lower LUMO energy level and a smaller bandgap, resulting in a red-shifted absorption spectrum.

The efficiency of charge transfer and, consequently, the performance of a photovoltaic device, are highly dependent on the electronic coupling between the donor and acceptor units. In D-A copolymers, this is influenced by the planarity of the backbone and the specific chemical linkage between the D and A units. For non-fullerene acceptors in organic solar cells, modifying the terminal acceptor groups can significantly impact the device performance. For instance, replacing benzene with thiophene in the end groups of a non-fullerene acceptor can lead to elevated energy levels and shorter π-π stacking distances, which can be beneficial for the open-circuit voltage and short-circuit current of the device acs.org.

The following table illustrates the impact of modifying the acceptor unit in thiophene-based heptamers on the power conversion efficiency (PCE) of organic solar cells when blended with PCBM.

| Heptamer | Peripheral Acceptor | PCE (%) |

| T7Bz-Bz₂ | Benzoyl | 1.91 |

| T7Bz-TSO₂ | Thiophene-S,S-dioxide | 1.83 |

| T7Bz-Dp₂ | Dicyanovinyl | 1.60 |

| T7SBz-Bz₂ | Benzoyl (with thioalkylated donor) | 4.32 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Future Research Directions and Emerging Trends

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The synthesis of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde and its derivatives is a focal point of research, with an emphasis on developing methods that are not only efficient but also environmentally benign. Traditional methods for thiophene (B33073) synthesis often rely on harsh conditions or the use of metal catalysts, which can lead to unwanted byproducts and metal contamination in the final material. nih.gov

Future research is directed towards greener and more sustainable synthetic pathways. rsc.org This includes the exploration of metal-free synthesis which minimizes metal toxicity and advances the principles of green chemistry. nih.govrsc.orgchim.itorganic-chemistry.org Methodologies utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source with starting materials like buta-1-enes or cyclopropyl (B3062369) ethanol (B145695) derivatives are being investigated. nih.gov One promising metal-free approach involves the dehydration and sulfur cyclization of alkynols, initiated by the base-free generation of a trisulfur (B1217805) radical anion. acs.orgorganic-chemistry.org

The table below summarizes some emerging sustainable synthetic strategies for thiophene derivatives.

| Synthetic Strategy | Key Features | Advantages |

| Metal-Free Synthesis | Avoids transition metal catalysts. nih.govrsc.orgchim.itorganic-chemistry.org | Reduces metal toxicity, promotes green chemistry. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules. nih.gov | High atom economy, reduced waste, increased efficiency. nih.gov |

| Use of Greener Solvents | Employs solvents like deep eutectic solvents or water. nih.govrsc.org | Environmentally friendly, potential for catalyst recycling. organic-chemistry.org |

Exploration of New Material Architectures and Hybrid Systems

The 2-ethylhexyl side chain in this compound imparts solubility, a crucial property for solution-processable organic electronic devices. Future research will continue to leverage this, exploring how variations in alkyl chain substitution affect the self-assembly, morphology, and electronic properties of resulting polymers. nih.govacs.org The design of the molecular backbone and the positioning of side chains are known to significantly influence the crystalline structure and charge carrier mobility of thiophene-based polymers. nih.govacs.org

The development of thiophene-based copolymers is a major trend, where this compound can be copolymerized with other monomers to fine-tune the electronic and optical properties of the resulting material. nih.govrsc.orgnumberanalytics.com These copolymers are central to the advancement of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govrsc.orgheeneygroup.com For instance, creating donor-acceptor conjugated copolymers can lead to materials with low bandgaps, which are desirable for efficient polymer solar cells. nih.gov

Furthermore, the creation of hybrid systems is an emerging area. This involves combining thiophene-based materials with other functional materials, such as inorganic nanoparticles or other polymers, to create composites with synergistic properties. The aldehyde group in this compound provides a reactive site for post-polymerization functionalization, allowing for the grafting of other molecules or nanoparticles. acs.org This opens up possibilities for creating materials for a wider range of applications, including sensors and bioelectronics. numberanalytics.comresearchgate.net

Advanced Characterization for In-Situ Process Monitoring

To optimize the synthesis of materials derived from this compound, a deeper understanding of the reaction and polymerization mechanisms is necessary. A significant emerging trend is the use of advanced in-situ characterization techniques to monitor these processes in real-time. european-mrs.comcornell.edu This provides invaluable information that is often missed with traditional post-reaction analysis.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net It allows for the real-time tracking of monomer consumption, intermediate formation, and polymer growth during a polymerization reaction. researchgate.netnih.gov For example, ¹H TD-NMR (Time Domain NMR) can monitor the dynamical changes associated with the formation of solid polymer from liquid monomers. nih.gov This technique can be combined with UV irradiation to monitor photopolymerization reactions directly within the NMR spectrometer. nih.govrsc.org

Other in-situ techniques, such as real-time synchrotron scattering, can provide information on the evolution of the thin film morphology during deposition, which is critical for controlling the properties of organic semiconductor layers in devices. cornell.edu The combination of various in-situ monitoring technologies, often referred to as Process Analytical Technology (PAT), is crucial for ensuring process repeatability and achieving consistent material quality, which is a significant challenge in the fabrication of organic electronic devices. nih.gov

The table below highlights key in-situ characterization techniques and their applications in the context of thiophene-based material synthesis.

| In-Situ Technique | Information Gained | Application |

| NMR Spectroscopy | Reaction kinetics, intermediate species, polymer structure formation. researchgate.netnih.gov | Real-time monitoring of polymerization reactions. nih.gov |

| Synchrotron Scattering | Thin film growth, morphology evolution, nucleation. cornell.edu | Understanding and controlling organic semiconductor deposition. cornell.edu |

| UV-Vis Spectroscopy | Changes in electronic structure, reaction progress. journalskuwait.org | Monitoring polymerization and electronic properties. |

Computational Predictions for Rational Design

The rational design of new materials with tailored properties is increasingly reliant on computational chemistry and molecular modeling . nih.govacs.orgnih.gov These in silico approaches can predict the electronic and structural properties of molecules and polymers before they are synthesized, saving significant time and resources. ucsb.eduresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure, geometry, and optical properties of thiophene derivatives. nih.gov For instance, DFT calculations can predict the HOMO and LUMO energy levels of a polymer, which are critical for its application in organic solar cells. researchgate.net By modeling different molecular architectures, researchers can screen for promising candidates with desired electronic properties.

Understanding the structure-property relationships is a key goal of these computational studies. nih.govacs.org For example, modeling can reveal how the introduction of different functional groups or variations in the polymer backbone planarity affects charge transport properties. acs.org This fundamental understanding guides the design of next-generation materials. For amorphous conjugated polymers, computational models are being developed to understand the interplay between morphological disorder and electronic properties. acs.org

The future of this field lies in the development of more sophisticated multiscale modeling protocols and the use of machine learning to analyze large datasets and predict material properties with even greater accuracy. acs.orgnih.govresearchgate.net This will accelerate the discovery and design of novel high-performance organic semiconductors based on building blocks like this compound.

Q & A

Q. How can the synthesis of 5-(2-Ethylhexyl)thiophene-2-carbaldehyde be optimized using cross-coupling reactions?

Methodological Answer:

- Catalyst Selection : Use palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling, as demonstrated in analogous thiophene derivatives .

- Reaction Conditions : Optimize solvent systems (e.g., THF or toluene under inert atmospheres) and extend reaction times (48–72 hours) to improve yields .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane for isolation. Yields for similar compounds range from 14.6% to 34.2% under these conditions .

Q. What purification techniques are most effective for isolating thiophene carbaldehyde derivatives?

Methodological Answer:

- Column Chromatography : Use silica gel with mobile phases adjusted for polarity (e.g., chloroform:hexane mixtures) to separate aldehyde-functionalized thiophenes .

- Recrystallization : Dissolve crude products in methanol or ethanol under reflux, followed by slow cooling to obtain crystalline solids. This method is effective for removing unreacted starting materials .

Q. Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for the aldehyde proton (δ ~9.8–10.0 ppm in ¹H NMR) and thiophene ring protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : Use EI-MS to confirm molecular ion peaks (e.g., m/z 228 for analogous compounds) .

- IR Spectroscopy : Identify the C=O stretch of the aldehyde group (~1675 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic properties of this compound derivatives?

Methodological Answer:

- DFT Calculations : Model the electron-withdrawing effects of the aldehyde group and electron-donating alkyl chains to predict HOMO-LUMO gaps. Compare results with experimental UV-Vis data .

- Electrochemical Studies : Perform cyclic voltammetry to assess redox potentials, correlating with substituent effects on charge transport in organic semiconductors .

Q. What strategies address low yields in multi-step syntheses of thiophene carbaldehydes?

Methodological Answer:

- Intermediate Trapping : Use protecting groups (e.g., acetals) for the aldehyde moiety during halogenation or cross-coupling steps to prevent side reactions .

- Catalyst Screening : Test alternative ligands (e.g., SPhos or XPhos) with Pd catalysts to enhance coupling efficiency in sterically hindered systems .

Q. How do steric effects from the 2-ethylhexyl group influence the molecular conformation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve dihedral angles between the thiophene ring and alkyl chain (e.g., ~21.4° in similar hydrazone derivatives) to quantify steric strain .

- Dynamic NMR : Monitor rotational barriers of the ethylhexyl group to assess conformational flexibility in solution .

Experimental Design & Safety

Q. What safety protocols are essential for handling thiophene carbaldehydes?

Methodological Answer:

Q. How can reaction scalability be improved without compromising purity?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow systems to maintain precise temperature control and reduce side reactions in large-scale Suzuki couplings .

- In-line Monitoring : Use FTIR or UV sensors to track reaction progress and automate purification steps .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for thiophene carbaldehyde derivatives?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing signal splitting. For example, aldehyde protons may exhibit broadening at higher temperatures .

- 2D NMR Techniques : Use HSQC and COSY to resolve overlapping peaks in crowded aromatic regions .

Q. Why do computational predictions of solubility contradict experimental results for this compound?

Methodological Answer:

- Solvent Parameterization : Refine Hansen solubility parameters in DFT models to account for alkyl chain hydrophobicity. Validate with experimental solubility tests in toluene, THF, and DMSO .

- Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in polar solvents, which may reduce apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.